4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide
Description
Properties
IUPAC Name |
4-[[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O4S/c1-2-13-27-24(32)20-10-8-19(9-11-20)16-30-25(33)23-21(12-14-35-23)29(26(30)34)17-22(31)28-15-18-6-4-3-5-7-18/h3-7,12,14,19-20H,2,8-11,13,15-17H2,1H3,(H,27,32)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYLIKAJGNJTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide (CAS Number: 941893-58-9) is a synthetic derivative of thieno[3,2-d]pyrimidine. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 496.6 g/mol. The structural complexity includes a thieno-pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H32N4O4S |
| Molecular Weight | 496.6 g/mol |
| CAS Number | 941893-58-9 |
Biological Activity Overview
Research indicates that compounds derived from thieno[3,2-d]pyrimidines exhibit significant biological activities. The specific biological activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Similar derivatives have shown promising results against bacterial strains, indicating potential for development as an antimicrobial agent.
Anticancer Activity
A study evaluating the cytotoxic effects of thieno[3,2-d]pyrimidine derivatives demonstrated that compounds with similar structural features exhibited potent activity against glioblastoma and breast cancer cell lines. For instance:
- Study Reference : In vitro tests revealed that certain derivatives led to significant morphological changes in cancer cells indicative of apoptosis (e.g., chromatin condensation, cell shrinkage) at low concentrations (nanomolar range) .
- Quantitative Data : Compounds were tested for IC50 values; several derivatives showed IC50 values in the low micromolar range (e.g., 5 μM), suggesting high potency .
Antimicrobial Activity
Research on structurally related thieno[3,2-d]pyrimidine compounds has shown effectiveness against various pathogens:
- Study Reference : A series of synthesized compounds demonstrated broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may interfere with DNA synthesis and repair mechanisms in cancer cells.
- Induction of Apoptosis : Evidence suggests that the compound can activate apoptotic pathways through the intrinsic mitochondrial pathway.
- Antimicrobial Mechanisms : Potential disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Scientific Research Applications
Radiotracer Synthesis for Environmental and Metabolic Studies
One notable application of this compound is its use as a radiotracer in environmental and metabolic studies. It has been synthesized with tritium and carbon-14 labels to study the metabolism, mode of action, and environmental behavior of ZJ0273, an herbicidal ingredient. This research is particularly relevant in the context of oilseed rape weed control in China. The use of radiolabeled compounds allows researchers to trace the pathways and transformations of these chemicals in various ecosystems, providing valuable insights into their environmental impact and efficacy in agricultural practices .
Antifungal Applications
Compounds structurally related to 4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide have demonstrated significant antifungal activity. Specifically, thieno[3,2-d]pyrimidine derivatives have shown effectiveness against pathogens such as Piricularia oryzae, which causes rice blast disease. These compounds have been tested for their preventive effects on various fungal infections affecting crops, including sheath blight and cucumber powdery mildew .
Case Study 1: Antifungal Activity Against Rice Blast
In a controlled study, thieno[3,2-d]pyrimidine derivatives were evaluated for their antifungal properties against Piricularia oryzae. The results indicated that these compounds significantly reduced fungal growth and spore production compared to untreated controls. This finding supports the potential application of such compounds in agricultural settings to manage fungal diseases effectively .
Case Study 2: Environmental Impact Assessment
Research involving the radiolabeled version of this compound has been instrumental in assessing its environmental fate. Studies conducted on soil and water samples treated with the radiotracer revealed insights into degradation pathways and persistence in the environment. Such data are crucial for regulatory assessments and understanding the long-term impact of herbicides on ecosystems .
Comparison with Similar Compounds
Core Structural Variations
The target compound’s thieno[3,2-d]pyrimidine core distinguishes it from other analogues:
- Compound 6d (): Features a tetrahydropyrimidine-5-carboxamide core with a 4-fluorobenzyl substituent. The absence of a fused thiophene ring likely reduces aromatic stacking interactions compared to the target compound .
- Example 53 (): Contains a pyrazolo[3,4-d]pyrimidine core with fluorophenyl and chromen-4-one groups, which may enhance π-π interactions but reduce metabolic stability .
Substituent Effects
Physical and Spectral Data
Key Differentiators and Implications
- Thieno-Pyrimidine Core: Offers superior electronic delocalization for target engagement vs. pyrido or pyrazolo cores.
Q & A
Q. Characterization :
- Purity : Validated via HPLC (e.g., 90–96% purity for analogs) .
- Structural confirmation : 1H/13C NMR for proton/carbon environments; HRMS for molecular weight .
- Reaction monitoring : TLC or HPLC for intermediate purity .
Q. Table 1: Example Synthesis Parameters from Analogous Compounds
| Step | Reagents/Conditions | Purity (HPLC) |
|---|---|---|
| Amidation | HBTU, DIPEA, DMF, 0°C | 90–96% |
| Cyclization | LiOH, MeOH:H2O, RT | >90% |
Basic: Which structural features influence its biological activity?
Answer:
Key pharmacophores include:
- Thieno[3,2-d]pyrimidine core : Imparts rigidity and π-π stacking with biological targets .
- Benzylamino-oxoethyl side chain : Enhances binding to amine-rich enzyme pockets (e.g., kinases) .
- N-propylcyclohexanecarboxamide : Modulates lipophilicity and membrane permeability .
Mechanistic Insight :
Analogous compounds with fluorinated benzyl groups show enhanced antimicrobial activity due to electron-withdrawing effects .
Advanced: How to design experiments to evaluate its biological activity?
Answer:
In vitro assays :
- Anti-inflammatory activity : Use human keratinocyte (NCTC 2544) and monocyte-macrophage (J774) cell lines. Measure COX-2, iNOS, and ICAM-1 expression via ELISA or Western blot .
- Anticancer screening : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC50 values with structurally simplified analogs to identify critical substituents .
Q. Controls :
- Include reference inhibitors (e.g., celecoxib for COX-2) .
- Validate assay reproducibility via triplicate runs and blinded analysis.
Advanced: How to resolve contradictions in biological data across studies?
Answer:
Common discrepancies arise from:
- Assay variability : Differences in cell passage number, serum concentration, or incubation time. Standardize protocols using guidelines from (e.g., 24-h LPS stimulation for J774 cells) .
- Compound purity : Low HPLC purity (<90%) may introduce off-target effects. Re-synthesize batches and validate via HRMS .
- Structural analogs : Subtle changes (e.g., 4-fluorobenzyl vs. 4-methoxybenzyl) alter activity profiles. Perform head-to-head comparisons under identical conditions .
Advanced: What molecular interactions drive its binding to targets like COX-2?
Answer:
Docking studies (e.g., AutoDock Vina) reveal:
Q. Validation :
- Mutagenesis studies (e.g., COX-2 Arg120Ala mutant) to confirm critical residues .
- Compare binding scores with known inhibitors (e.g., −9.1 kcal/mol for compound 1 vs. −8.3 kcal/mol for celecoxib) .
Basic: Which analytical techniques ensure purity and stability?
Answer:
- Purity : Reverse-phase HPLC with C18 columns (ACN/water gradient) .
- Stability :
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Monitor via LC-MS .
- Long-term storage : Lyophilize and store at −80°C in amber vials under argon .
Advanced: How to optimize synthetic routes for higher yields?
Answer:
Key strategies :
- Coupling reagent selection : HATU outperforms HBTU in amidation efficiency (yield increase: 15–20%) .
- Solvent optimization : Replace DMF with DMA for faster reaction kinetics .
- Temperature control : Gradual warming (0°C → RT) minimizes side-product formation .
Case Study :
Analog 6c achieved 96% purity using LiOH-mediated cyclization in MeOH:H2O (4:1) .
Advanced: What challenges arise in SAR studies for this compound?
Answer:
Key challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
